molecular formula C21H20FNO2 B2369717 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate CAS No. 477871-46-8

2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate

Cat. No.: B2369717
CAS No.: 477871-46-8
M. Wt: 337.394
InChI Key: SOHOEVQNGGLRPU-RGEXLXHISA-N
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Description

2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate is a chemical compound known for its unique structure and significant potential in various scientific research fields. Its complex molecular framework consists of a bicyclo[2.2.2]octane ring system with a fluorinated phenyl substituent and a benzenecarboxylate ester group.

Scientific Research Applications

2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate has notable applications across various domains:

  • Chemistry

    Used as a building block in organic synthesis and material science for designing novel molecules.

  • Biology

    Functions as a ligand in studying receptor interactions and enzymatic activities.

  • Medicine

    Investigated for its potential as a pharmaceutical intermediate in drug design and synthesis.

  • Industry

    Applied in the development of specialty chemicals and advanced materials.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate typically involves several steps:

  • Preparation of the bicyclo[2.2.2]octane core.

  • Introduction of the azabicyclic system.

  • Formation of the (Z)-fluorophenylmethylidene group.

  • Esterification with benzenecarboxylic acid.

Industrial production methods

Industrial production may involve optimized reaction conditions, such as high-yield catalysts and continuous flow reactors, to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of reactions: 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate undergoes various chemical reactions, including:

  • Oxidation

    Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction

    Hydrogenation to remove specific groups using catalysts like palladium on carbon.

  • Substitution

    Nucleophilic substitution reactions, especially at the fluorinated phenyl ring, using reagents such as sodium ethoxide.

Common reagents and conditions

Reagents like lithium aluminum hydride for reductions and sodium hypochlorite for oxidations are common. Conditions typically include controlled temperatures and inert atmospheres to prevent side reactions.

Major products formed

The reactions often lead to intermediates useful for further synthetic modifications or derivatives with enhanced biological activities.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular targets

    Binds to specific receptors or enzymes, modulating their activity.

  • Pathways involved

    Influences signaling pathways by either activating or inhibiting key molecular players, leading to physiological or pharmacological effects.

Comparison with Similar Compounds

When compared to other compounds with similar structures:

  • Uniqueness

    Its unique combination of a fluorinated phenyl group and a bicyclo[2.2.2]octane system distinguishes it from other bicyclic or fluorinated compounds.

  • Similar compounds

    Compounds like 2-[(E)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl acetate and 2-[(Z)-(3-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenesulfonate share structural similarities but differ in their specific substituents and resulting properties.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-18-9-5-4-8-17(18)14-19-20(15-10-12-23(19)13-11-15)25-21(24)16-6-2-1-3-7-16/h1-9,14-15,20H,10-13H2/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHOEVQNGGLRPU-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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